molecular formula C34H24N6O12 B390477 N~1~,N~4~-bis[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-1,4-benzenediamine

N~1~,N~4~-bis[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-1,4-benzenediamine

Cat. No.: B390477
M. Wt: 708.6g/mol
InChI Key: SWGIGXYTLCDDOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~,N~4~-bis[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-1,4-benzenediamine is a useful research compound. Its molecular formula is C34H24N6O12 and its molecular weight is 708.6g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C34H24N6O12

Molecular Weight

708.6g/mol

IUPAC Name

1-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-[4-[[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylideneamino]phenyl]methanimine

InChI

InChI=1S/C34H24N6O12/c1-49-33-15-21(3-11-31(33)51-29-13-9-25(37(41)42)17-27(29)39(45)46)19-35-23-5-7-24(8-6-23)36-20-22-4-12-32(34(16-22)50-2)52-30-14-10-26(38(43)44)18-28(30)40(47)48/h3-20H,1-2H3

InChI Key

SWGIGXYTLCDDOX-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)N=CC3=CC(=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])OC)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)N=CC3=CC(=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])OC)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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